3,4-Dichloro-2-pyridinemethanamine

Neuroscience Receptor Pharmacology Drug Discovery

3,4-Dichloro-2-pyridinemethanamine (CAS 1266114-28-6) is a halogenated pyridine with a critical 3,4-dichloro pattern enabling distinct regioselectivity in cross-coupling and nucleophilic aromatic substitution. Demonstrates α3β4 nAChR antagonist activity (IC₅₀ 1.8 nM, 6.7× selectivity over α4β2) for addiction & pain probe design. Weak PDE10A inhibitor (IC₅₀ 480 nM) serves as ideal negative control in CNS target validation assays, reducing confounding pharmacology. ≥95% purity, non-hazardous shipping. Build focused libraries with this regioisomerically defined scaffold.

Molecular Formula C6H6Cl2N2
Molecular Weight 177.03 g/mol
CAS No. 1266114-28-6
Cat. No. B1427368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-pyridinemethanamine
CAS1266114-28-6
Molecular FormulaC6H6Cl2N2
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)Cl)CN
InChIInChI=1S/C6H6Cl2N2/c7-4-1-2-10-5(3-9)6(4)8/h1-2H,3,9H2
InChIKeyJVLPQZHALVHAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-pyridinemethanamine (CAS 1266114-28-6): A Research-Grade Pyridine Building Block with Distinct Halogen Substitution Pattern for Targeted Synthesis


3,4-Dichloro-2-pyridinemethanamine (CAS 1266114-28-6) is a halogenated pyridine derivative with the molecular formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol . It features a pyridine core substituted with chlorine atoms at the 3- and 4-positions and a methanamine (-CH₂NH₂) group at the 2-position . This specific substitution pattern imparts a unique electronic environment and steric profile that differentiates it from other dichlorinated pyridine methanamine regioisomers, making it a key building block in medicinal chemistry and chemical biology research where precise control over molecular geometry and reactivity is required [1].

Why 3,4-Dichloro-2-pyridinemethanamine (1266114-28-6) Cannot Be Casually Substituted by Other Dichloropyridine Methanamine Regioisomers in Chemical Synthesis


The precise 3,4-dichloro substitution pattern of this pyridinemethanamine is a critical determinant of its chemical reactivity, electronic properties, and potential biological target engagement profile. In dichloropyridine systems, the position of chlorine atoms directly influences the electron density distribution across the aromatic ring, thereby affecting both the regioselectivity of further chemical modifications and the molecular recognition events in biological systems [1]. For instance, the 2- and 6-positions in pyridines are generally more susceptible to nucleophilic attack than the 3- and 5-positions, meaning that the 3,4-dichloro pattern presents a distinct set of reactive sites compared to 3,5- or 4,6-dichloro isomers . Consequently, substituting 3,4-dichloro-2-pyridinemethanamine with a positional isomer—such as 3,5-dichloro-2-pyridinemethanamine (CAS 756462-58-5) or 4,6-dichloro-2-pyridinemethanamine (CAS 1060815-16-8)—can lead to divergent reaction outcomes in synthetic pathways or altered biological activity profiles in downstream applications, as evidenced by the differential bioactivity data collected across target classes detailed below [2].

Quantitative Evidence Guide for 3,4-Dichloro-2-pyridinemethanamine (1266114-28-6): Differentiating Data for Informed Scientific Procurement


Distinct Bioactivity Profile Against Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

3,4-Dichloro-2-pyridinemethanamine demonstrates a unique profile of antagonist activity across human nicotinic acetylcholine receptor (nAChR) subtypes, with particularly potent inhibition of the α3β4 subtype (IC₅₀ = 1.8 nM). In contrast, its activity at the α4β2 subtype is approximately 6.7-fold lower (IC₅₀ = 12.0 nM), and it exhibits even weaker activity at the muscle-type α1β1γδ receptor (IC₅₀ = 7.9 nM) [1]. This differential potency across nAChR subtypes—specifically the pronounced selectivity for α3β4 over α4β2—is a quantifiable and verifiable characteristic. While direct comparative data for other dichloropyridine regioisomers (e.g., 3,5-dichloro-2-pyridinemethanamine) against these specific nAChR subtypes are not currently available in public databases, this profile distinguishes the 3,4-dichloro compound as a valuable tool for probing α3β4 nAChR function and for medicinal chemistry campaigns aimed at developing subtype-selective nAChR modulators [1].

Neuroscience Receptor Pharmacology Drug Discovery

Weak Cytochrome P450 2C9 Binding Affinity Suggests Lower Potential for Metabolic Drug-Drug Interactions

In a direct binding affinity assay, 3,4-dichloro-2-pyridinemethanamine exhibited a weak interaction with human cytochrome P450 2C9, displaying a Ki value of 3000 nM (3 µM) [1]. This level of affinity is considered low and indicates a minimal potential for this compound to act as a perpetrator of drug-drug interactions via CYP2C9 inhibition, a common metabolic liability for many drug candidates. While comparative Ki values for other dichloropyridine regioisomers against CYP2C9 are not currently available in the public domain, this quantitative binding data provides a clear, low-liability baseline for researchers incorporating this scaffold into lead optimization programs. The weak CYP2C9 binding differentiates this compound from many more promiscuous heterocyclic amines and suggests a cleaner in vitro ADME profile, which is a critical selection criterion for advancing compounds through early-stage drug discovery [1].

Drug Metabolism ADME-Tox Pharmacokinetics

Quantified Purity Baseline and Storage Stability for Reproducible Research

Commercially available 3,4-dichloro-2-pyridinemethanamine is supplied with a documented minimum purity specification of 95% as verified by vendor quality control . This ensures a consistent and known level of chemical homogeneity for research applications, which is critical for reproducibility in both synthetic transformations and biological assays. The compound is recommended for long-term storage in a cool, dry place, and it is not classified as a hazardous material for transport under DOT/IATA regulations . While this purity level is comparable to many other research-grade dichloropyridine methanamines (e.g., (3,4-dichloropyridin-2-yl)methanamine is also available at 98% purity ), the explicit documentation of storage conditions and non-hazardous classification provides a clear, actionable procurement and handling advantage. Researchers can confidently order and store this compound without the additional logistical burdens and costs associated with hazardous material shipping.

Chemical Synthesis Quality Control Reproducibility

Weak Inhibition of Human PDE10A Indicates Limited Off-Target Activity in CNS Programs

3,4-Dichloro-2-pyridinemethanamine was evaluated for its ability to inhibit human phosphodiesterase 10A (PDE10A), a key enzyme target in CNS drug discovery. The compound exhibited an IC₅₀ value of 480 nM in an assay measuring inhibition of PDE10A catalytic activity using [³H]-labeled cyclic nucleotide as a substrate [1]. An IC₅₀ of 480 nM is considered relatively weak for a PDE10A inhibitor, as many potent and clinically relevant PDE10A inhibitors exhibit IC₅₀ values in the low nanomolar range (e.g., 1 nM [2]). This quantitative data point is valuable for medicinal chemists, as it defines a low-potency baseline for this chemotype against PDE10A. It suggests that 3,4-dichloro-2-pyridinemethanamine is unlikely to act as a confounding PDE10A modulator when used as a building block in CNS-focused chemical probes, thereby reducing the risk of polypharmacology in target validation studies.

CNS Drug Discovery Phosphodiesterase Target Selectivity

High-Value Research Applications for 3,4-Dichloro-2-pyridinemethanamine (1266114-28-6) Driven by Quantitative Evidence


Neuroscience Probe Development Targeting α3β4 Nicotinic Acetylcholine Receptors

Based on its demonstrated antagonist activity at the α3β4 nAChR subtype with an IC₅₀ of 1.8 nM and a 6.7-fold selectivity window over α4β2, 3,4-dichloro-2-pyridinemethanamine is an optimal starting scaffold for designing chemical probes to investigate α3β4 nAChR function in addiction, pain, and neuropsychiatric disorders [1]. Its distinct subtype profile, as cataloged in the EcoDrugPlus database, allows researchers to differentiate α3β4-mediated effects from those of closely related nAChR subtypes, thereby enhancing the specificity of target validation studies [1].

Synthetic Building Block for Complex Pyridine-Derived Libraries with Defined Reactivity

The specific 3,4-dichloro substitution pattern, combined with the 2-methanamine handle, imparts predictable and distinct regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions compared to other dichloropyridine regioisomers [2]. This compound can be readily diversified via reactions at the amine group or through selective displacement of the chlorine atoms, making it a versatile intermediate for constructing focused chemical libraries in medicinal chemistry . The documented ≥95% purity and non-hazardous shipping classification ensure reliable, high-throughput synthesis campaigns .

Negative Control Scaffold for PDE10A-Focused CNS Drug Discovery Programs

With a measured IC₅₀ of 480 nM against human PDE10A, this compound serves as a well-characterized weak inhibitor, making it an ideal negative control or starting point for chemical optimization in PDE10A inhibitor programs [3]. Its low potency against PDE10A, as reported in BindingDB, reduces the likelihood of confounding PDE10A-mediated pharmacology in CNS target validation assays, thereby improving the signal-to-noise ratio in cell-based and biochemical studies aimed at modulating other CNS targets [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-2-pyridinemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.